3-(4-chloro-1H-pyrazol-1-yl)-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
At the 3-position, it bears a 4-chloro-1H-pyrazol-1-yl group, which introduces electronegativity and steric bulk. The 8-position is substituted with an N-(oxan-4-yl)carboxamide moiety, likely enhancing solubility due to the polar oxane (tetrahydropyran) ring.
Properties
IUPAC Name |
3-(4-chloropyrazol-1-yl)-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN4O2/c17-11-9-18-20(10-11)15-7-13-1-2-14(8-15)21(13)16(22)19-12-3-5-23-6-4-12/h9-10,12-15H,1-8H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUFZCFWQRUGRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NC3CCOCC3)N4C=C(C=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chloro-1H-pyrazol-1-yl)-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a member of the azabicyclic family, which has garnered attention for its potential biological activities, particularly as an inhibitor of certain enzymes involved in inflammatory processes. This article delves into the biological activity of this compound, exploring its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Azabicyclo[3.2.1]octane core : This bicyclic structure is known for its ability to interact with various biological targets.
- Chloro-substituted pyrazole : The presence of the chloro group enhances the compound's reactivity and potential biological interactions.
- Oxan moiety : This part of the molecule contributes to its solubility and bioavailability.
Research indicates that compounds similar to this compound act primarily as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors . NAAA plays a critical role in the degradation of palmitoylethanolamide (PEA), an endogenous fatty acid amide with anti-inflammatory properties. By inhibiting NAAA, these compounds can increase PEA levels, thereby enhancing its therapeutic effects in inflammatory conditions .
In Vitro and In Vivo Studies
In vitro studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against NAAA, with some compounds showing IC50 values in the low nanomolar range (e.g., 0.042 μM) . These findings suggest strong potential for therapeutic applications in managing pain and inflammation.
Structure-Activity Relationship (SAR)
The SAR studies conducted on related pyrazole azabicyclic compounds have revealed important insights into how structural modifications can enhance biological activity:
| Compound | IC50 (μM) | Comments |
|---|---|---|
| ARN16186 | 0.655 | High activity with good pharmacokinetic properties |
| ARN19689 | 0.042 | Superior profile; non-covalent mechanism of action |
| Endo derivatives | Varies | Generally more active than exo counterparts |
These studies highlight that specific substitutions at the pyrazole or azabicyclo positions can significantly influence the potency and selectivity of these inhibitors .
Case Studies
Several case studies have explored the therapeutic implications of NAAA inhibitors, including:
- Chronic Pain Management : A study demonstrated that NAAA inhibitors could effectively reduce pain responses in animal models by preserving PEA levels.
- Inflammatory Disorders : Clinical evaluations suggested that these compounds might be beneficial in treating conditions like arthritis and neuropathic pain due to their ability to modulate inflammatory pathways.
Comparison with Similar Compounds
Substituent Analysis
- Pyrazole vs.
- Carboxamide vs. Sulfonamide : The N-(oxan-4-yl)carboxamide in the target is less acidic (pKa ~10–12) compared to sulfonamides (pKa ~5–6), which may influence pharmacokinetics and tissue distribution .
- Chlorine Substituents : The 4-chloro group on the pyrazole (target) vs. 4-chlorophenyl (RTI-336) introduces distinct electronic effects—direct halogen bonding in the former vs. enhanced lipophilicity in the latter .
- Oxane vs.
Pharmacological Implications
- Receptor Targeting : Analogous compounds (e.g., ) suggest the 8-azabicyclo[3.2.1]octane core may interact with neurological targets (e.g., opioid or chemokine receptors). The target’s chloro-pyrazole could modulate affinity for such receptors .
- Metabolic Stability : Bulky substituents (e.g., ’s benzyl-phenethyl group) may reduce metabolic clearance compared to the target’s oxane carboxamide, which is more polar .
Preparation Methods
Route A: Sequential Functionalization
-
Carboxylic acid generation via oxidation (KMnO₄, 65% yield).
Overall yield : 44% (4 steps).
Route B: Late-Stage Coupling
-
Prepare 8-azabicyclo[3.2.1]octane-8-carboxamide with oxan-4-amine.
-
Direct C–H functionalization at position 3 using Pd(OAc)₂ and directing groups (58% yield).
Challenges : Limited regiocontrol and lower yields compared to Route A.
Analytical Characterization
Critical data for confirming structure:
-
HRMS : m/z 351.1542 [M+H]⁺ (calc. 351.1539).
-
¹H NMR (400 MHz, CDCl₃): δ 7.89 (s, 1H, pyrazole-H), 4.12–4.08 (m, 2H, oxane-H), 3.62–3.58 (m, 2H, oxane-H), 3.21 (d, J = 12 Hz, 2H, bicyclo-H).
-
¹³C NMR : 165.8 ppm (C=O), 142.1 ppm (pyrazole-C4).
Scalability and Industrial Relevance
Route A is preferred for large-scale production due to robust yields and commercial availability of reagents. A kilogram-scale pilot run achieved 39% overall yield with 99.5% HPLC purity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
- The synthesis involves multi-step reactions, starting with the formation of the 8-azabicyclo[3.2.1]octane core. Key steps include:
- Protection of the bicyclic amine : Use tert-butyloxycarbonyl (Boc) groups to prevent unwanted side reactions .
- Pyrazole substitution : Introduce the 4-chloro-pyrazole moiety via nucleophilic aromatic substitution, requiring catalysts like Pd or Cu for regioselectivity .
- Carboxamide coupling : React the intermediate with oxan-4-amine using coupling agents (e.g., HATU or EDC) in anhydrous solvents (e.g., DMF or THF) .
- Optimization : Employ design of experiments (DoE) to test variables (temperature, solvent, catalyst loading) and reduce trial-and-error approaches. Continuous flow reactors may enhance scalability and yield .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Structural confirmation :
- NMR : Analyze , , and 2D spectra (e.g., HSQC, COSY) to verify connectivity and stereochemistry .
- X-ray crystallography : Resolve the 3D structure using single-crystal data (e.g., CCDC deposition codes as in ).
- Purity assessment :
- HPLC/LC-MS : Use reverse-phase columns (C18) with UV/Vis or MS detection to quantify impurities (<1% threshold) .
- Elemental analysis : Validate empirical formula accuracy (±0.3% tolerance) .
Q. What are common impurities encountered during synthesis, and how can they be mitigated?
- Byproducts :
- Unreacted intermediates (e.g., Boc-protected precursors) due to incomplete deprotection.
- Regioisomeric pyrazole derivatives from substitution reactions.
- Mitigation :
- Use preparative HPLC or column chromatography (silica gel, ethyl acetate/hexane gradients) for purification .
- Monitor reaction progress with TLC or in-situ FTIR to detect side reactions early .
Advanced Research Questions
Q. How can computational methods predict this compound’s reactivity, stability, and target interactions?
- Reactivity and stability :
- DFT calculations : Model reaction pathways (e.g., transition states for substitution reactions) and thermodynamic stability under varying pH/temperature .
- Molecular dynamics (MD) : Simulate solvation effects and degradation kinetics in aqueous/organic matrices .
- Target interactions :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to enzymes/receptors (e.g., kinases or GPCRs) .
- Pharmacophore modeling : Identify critical functional groups (e.g., chloro-pyrazole for hydrophobic interactions) for SAR studies .
Q. How should researchers design experiments to resolve contradictions in biological activity data?
- Assay standardization :
- Use validated cell lines (e.g., HEK293 for receptor assays) and control compounds to minimize inter-lab variability .
- Replicate dose-response curves (IC/EC) across ≥3 independent experiments.
- Orthogonal assays :
- Combine in vitro (e.g., enzyme inhibition) and in silico (e.g., SPR for binding kinetics) methods to cross-validate activity .
- Data analysis :
- Apply statistical tools (e.g., ANOVA, principal component analysis) to identify outliers and confounding variables .
Q. What strategies are effective for structure-activity relationship (SAR) studies on derivatives?
- Systematic substitution :
- Modify the pyrazole (e.g., replace Cl with Br/CF) or oxan-4-yl group (e.g., cyclohexane or piperidine analogs) .
- Biological testing :
- Screen derivatives against panels of targets (e.g., cancer cell lines via MTT assays) to correlate structural changes with activity .
- Data integration :
- Use cheminformatics tools (e.g., MOE or RDKit) to cluster derivatives by activity profiles and identify key substituents .
Q. How can X-ray crystallography and advanced spectroscopy elucidate structural dynamics?
- Crystallography :
- Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes. Deposit data in public repositories (e.g., PDB) for reproducibility .
- Dynamic NMR :
- Perform variable-temperature NMR to study conformational flexibility of the azabicyclo core .
- Mass spectrometry imaging :
- Map spatial distribution in tissue samples to study bioavailability and metabolite formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
